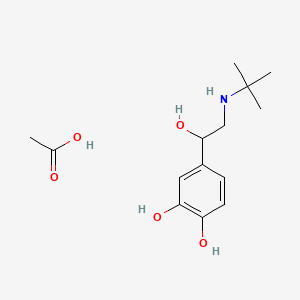

Colterol acetate

CAS No.: 10255-14-8

Cat. No.: VC3186763

Molecular Formula: C14H23NO5

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10255-14-8 |

|---|---|

| Molecular Formula | C14H23NO5 |

| Molecular Weight | 285.34 g/mol |

| IUPAC Name | acetic acid;4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol |

| Standard InChI | InChI=1S/C12H19NO3.C2H4O2/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;1-2(3)4/h4-6,11,13-16H,7H2,1-3H3;1H3,(H,3,4) |

| Standard InChI Key | SVYBIDRTCKRNFA-UHFFFAOYSA-N |

| SMILES | CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O |

| Canonical SMILES | CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O |

Introduction

| Property | Value |

|---|---|

| Stereochemistry | RACEMIC |

| Molecular Formula | C12H19NO3·C2H4O2 |

| Molecular Weight | 285.3361 g/mol |

| Optical Activity | (+/-) |

| Defined Stereocenters | 0/1 |

| E/Z Centers | 0 |

| Charge | 0 |

The compound exhibits racemic stereochemistry, indicating equal amounts of both enantiomers in its composition . This property may have implications for its biological activity and pharmacological effects.

Pharmacological Properties

Mechanism of Action

Colterol functions primarily as a β2-adrenoreceptor agonist . By binding to β2-adrenergic receptors predominantly found in bronchial smooth muscle, colterol initiates a cascade of cellular events leading to smooth muscle relaxation. The mechanism involves activation of adenylyl cyclase, resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A, which phosphorylates target proteins, ultimately leading to bronchodilation and reduced airway resistance.

Pharmacodynamics

The pharmacodynamic profile of colterol acetate is characterized by its selective action on β-adrenergic receptors. Research data indicates that colterol has a binding affinity with a potency value of 600.0 nM (Kd) to its primary target . This affinity determines the strength of interaction between colterol and its receptor, influencing both the efficacy and duration of its pharmacological effects.

Table 2. Pharmacological Target Data for Colterol

| Primary Target | Pharmacological Action | Potency |

|---|---|---|

| Beta-2 adrenoreceptor (CHEMBL210) | Agonist | 600.0 nM [Kd] |

Structure-Activity Relationship

Structural Components

The activity of colterol acetate is closely tied to its chemical structure. The catechol moiety, consisting of the dihydroxybenzene ring, contributes to receptor binding, while the ethanolamine side chain with the tert-butyl group influences the compound's selectivity for β2-adrenergic receptors over other adrenergic receptor subtypes.

Comparison with Related Compounds

Colterol serves as the active metabolite of bitolterol, a diester prodrug that was clinically used . The relationship between these compounds illustrates an important principle in drug design wherein prodrugs are developed to enhance pharmacokinetic properties while relying on metabolic conversion to release the active compound.

Table 3. Comparison of Colterol and Related Compounds

| Property | Colterol | Colterol Acetate | Bitolterol |

|---|---|---|---|

| Molecular Weight | 225.28 g/mol | 285.3361 g/mol | Larger (prodrug) |

| Structure | Parent compound | Acetate salt | Diester prodrug |

| Pharmacological Role | Active compound | Active compound | Prodrug |

| Clinical Status | Investigational | Investigational | Previously marketed |

Chemical Identification

Analytical Identifiers

Multiple chemical identifiers exist for colterol and its acetate form, facilitating its identification in chemical databases and literature:

For Colterol:

For Colterol Acetate:

Classification

Colterol belongs to multiple chemical classification groups:

This diverse classification reflects the compound's complex structure and multiple functional groups, which contribute to its biological activity and chemical properties.

Research Applications

Current Research Status

As an investigational compound, colterol acetate continues to be studied for potential therapeutic applications. Research focuses primarily on its bronchodilatory effects and possible applications in respiratory medicine. The compound's relatively selective action on β2-adrenergic receptors makes it of particular interest for treating conditions characterized by bronchospasm with minimal cardiovascular side effects.

Experimental Methods

In experimental settings, colterol acetate has been studied using various methodologies including:

-

Receptor binding assays to determine affinity and selectivity

-

In vitro tissue preparations to assess bronchodilatory effects

-

Comparative studies with other β-agonists to evaluate relative potency and efficacy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume